3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of “3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one” is not available in the retrieved papers .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the retrieved papers .Scientific Research Applications
Photoreactions and Chromophore Studies Vetokhina et al. (2012) explored the photoinduced tautomerization in derivatives related to 3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one, revealing three types of photoreactions: excited-state intramolecular and intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings underline the compound's utility in studying complex photophysical processes (Vetokhina et al., 2012).
Synthesis of Biologically Active Compounds Wang et al. (2016) demonstrated the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating many biologically active compounds, showcasing the potential of brominated pyridines in medicinal chemistry (Wang et al., 2016).
Luminescent Materials Tsai et al. (2022) reported on a luminescent coordination polymer featuring a related structural motif, demonstrating its application as a bifunctional fluorescence-responsive sensor for selective detection of Cr(III) and Cr(VI) ions. This highlights the role of such compounds in developing new sensing materials (Tsai et al., 2022).
Catalysis and Chemical Synthesis Zhou et al. (2016) developed a method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides using copper-mediated aerobic oxidative coupling. This process underscores the compound's significance in facilitating novel synthetic pathways and catalytic processes (Zhou et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-2-1-7-14(11(10)15)8-9-3-5-13-6-4-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPSQHHDHATOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)Br)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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